Glycine, N-methyl-N-(phenylmethyl)-, potassium salt
Overview
Description
Glycine, N-methyl-N-(phenylmethyl)-, potassium salt is a versatile chemical compound used in various scientific research fields. It is known for its unique chemical structure, which includes a glycine backbone with a methyl and phenylmethyl group attached, and a potassium ion. This compound is utilized in drug synthesis, catalysis, and other scientific investigations.
Preparation Methods
The synthesis of Glycine, N-methyl-N-(phenylmethyl)-, potassium salt typically involves the reaction of glycine derivatives with methylating and benzylating agents in the presence of a potassium base. The reaction conditions often include:
Solvent: Commonly used solvents include water, ethanol, or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Potassium hydroxide or potassium carbonate are often used as bases to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Glycine, N-methyl-N-(phenylmethyl)-, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Glycine, N-methyl-N-(phenylmethyl)-, potassium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis, facilitating various chemical transformations.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in industrial processes
Mechanism of Action
The mechanism by which Glycine, N-methyl-N-(phenylmethyl)-, potassium salt exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Glycine, N-methyl-N-(phenylmethyl)-, potassium salt can be compared with other similar compounds, such as:
- Glycine, N-methyl-N-(phenylmethyl)-, sodium salt
- Glycine, N-methyl-N-(phenylmethyl)-, lithium salt
- Glycine, N-methyl-N-(phenylmethyl)-, ammonium salt
These compounds share similar structural features but differ in the cation present. The potassium salt is unique due to its specific interactions and properties conferred by the potassium ion .
Properties
IUPAC Name |
potassium;2-[benzyl(methyl)amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.K/c1-11(8-10(12)13)7-9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3,(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHNGNHULVWPTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12KNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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